molecular formula C18H17NO3 B2518943 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 859864-25-8

7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one

Cat. No.: B2518943
CAS No.: 859864-25-8
M. Wt: 295.338
InChI Key: IDVHPLKTLLABGB-UHFFFAOYSA-N
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Description

7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is a synthetic coumarin derivative designed for research applications in medicinal chemistry and neuroscience. This compound is part of the coumarin heterocycle family, a valuable class of molecules known for their versatile biological properties and significance in drug discovery . Coumarin derivatives are extensively investigated for their potential effects on neurodegenerative disorders. Research indicates that structurally similar aminoalkyl-substituted coumarins exhibit significant activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets for Alzheimer's disease research, as their inhibition can enhance cholinergic transmission and interfere with the aggregation of beta-amyloid peptide, a key pathological feature of the disease . Furthermore, closely related coumarin hybrids have been described as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme whose increased activity in the brain is linked to oxidative stress and the progression of neurological conditions . The mechanism of action for such compounds often involves binding to the peripheral anionic site of AChE or the active site of MAO-B, thereby modulating their activity . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

7-methoxy-4-[(2-methylanilino)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-5-3-4-6-16(12)19-11-13-9-18(20)22-17-10-14(21-2)7-8-15(13)17/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVHPLKTLLABGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the reaction of 7-methoxy-4-chloromethyl-2H-chromen-2-one with 2-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the aromatic ring.

    Reduction: Reduction reactions may target the carbonyl group in the chromenone structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exhibits selective inhibition against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties
    • This compound has demonstrated significant anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
  • Antioxidant Activity
    • The antioxidant potential of this compound has been evaluated, showing its ability to scavenge free radicals and reduce oxidative stress. This property is essential for preventing cellular damage and may contribute to its therapeutic effects .
  • Enzyme Inhibition
    • In vitro studies have revealed that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in conditions like arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Anti-inflammatory Effects

  • A murine model study was conducted to assess the anti-inflammatory effects of chromenone derivatives, including this compound. Results showed a significant reduction in paw edema, indicating its effectiveness as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Analysis

  • Research involving various cancer cell lines revealed that structurally similar compounds exhibited varying degrees of cytotoxicity. Specifically, the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name Substituents at Position 4 Key Functional Groups Pharmacological Target Reference
7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one [(2-Methylphenyl)amino]methyl Methoxy, secondary amine Multi-target (hypothetical) N/A
(E)-7-Methoxy-4-((4-((phenylimino)methyl)phenoxy)methyl)-2H-chromen-2-one (13a) Phenoxy-Schiff base Methoxy, imine Acetylcholinesterase (AChE)
7-Methoxy-4-(7-methoxybenzofuran-2-yl)-2H-chromen-2-one Benzofuran Methoxy, fused heterocycle Not reported
4-({[3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-6,7-dimethyl-2H-chromen-2-one Chromenone-oxychromenone hybrid Methoxy, chromenone dimer Not reported
7-Hydroxy-4-methyl-2H-chromen-2-one derivatives Methyl, hydroxyl Hydroxyl, methyl Anticancer, antioxidant

Key Observations :

  • Position 4 Modifications: The target compound’s [(2-methylphenyl)amino]methyl group distinguishes it from phenoxy-linked Schiff bases (e.g., 13a) and heterocyclic hybrids (e.g., benzofuran derivatives ). This substitution may improve lipophilicity and blood-brain barrier penetration compared to polar Schiff bases.
  • Bioisosteric Replacements : Unlike (±)-2-chloro-2-phenylacetyl chloride hybrids, which use chlorine as a bioisostere for hydrogen , the target compound’s methylphenyl group balances steric bulk and aromatic interactions.

Pharmacological Activity

  • AChE Inhibition: Schiff base hybrids (e.g., 13a-j) exhibit AChE inhibition (IC50 values: 0.8–3.2 µM) due to their imine groups’ electrophilic nature .
  • Multi-Target Potential: Dual-acting coumarins like 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one (2) show activity against both monoamine oxidase B (MAO-B) and AChE . The target compound’s aminomethyl group could enable similar dual-target behavior.
  • Anticancer Activity : Triazole-linked coumarins (e.g., 4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one) demonstrate cytotoxicity via VEGFR-2 inhibition . The methylphenyl group in the target compound may enhance hydrophobic interactions with kinase targets.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) LogP<sup>*</sup> Solubility (µg/mL) Reference
Target compound Not reported ~3.5 (predicted) Low (lipophilic) N/A
(E)-7-Methoxy-4-((4-(((4-chlorophenyl)imino)methyl)phenoxy)methyl)-2H-chromen-2-one (13c) 161–163 4.1 12 (DMSO)
7-Hydroxy-4-phenyl-2H-chromen-2-one (1a) 253–255 2.8 8 (aqueous buffer)

Notes:

  • The target compound’s predicted higher LogP (~3.5) compared to hydroxylated analogues (e.g., 1a, LogP 2.8) suggests enhanced membrane permeability but lower aqueous solubility.
  • Schiff base derivatives (e.g., 13c) exhibit moderate solubility in DMSO, aligning with their use in in vitro assays .

Biological Activity

7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its chromenone core, which is linked to a methoxy group and an aminoalkyl substituent. Its molecular formula is C18H17NO3C_{18}H_{17}NO_3 with a molecular weight of approximately 295.34 g/mol. The structure allows for significant interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits selective inhibition of cancer cell lines. In vitro studies have shown that this compound can inhibit tumor growth significantly. For instance, related derivatives have demonstrated up to 62% inhibition of tumor growth in mouse models at doses as low as 1 mg/kg without notable toxicity . The mechanism of action involves interference with tubulin dynamics, which is crucial for cancer cell proliferation and survival.

Antioxidant Activity

The compound also shows promising antioxidant properties. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant efficacy is often measured using assays that quantify the reduction in lipid peroxidation and other oxidative markers .

Enzyme Inhibition

In addition to its anticancer and antioxidant activities, this compound has been reported to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis, which may have implications in skin-related therapies .

The biological activity of this compound can be attributed to its structural features:

  • Methoxy Group : Enhances lipophilicity and may facilitate membrane permeability.
  • Amino Group : Contributes to hydrogen bonding interactions with biological targets.
  • Chromenone Core : Known for its ability to interact with various enzymes and receptors.

The interaction with biological targets often leads to modulation of signaling pathways associated with cell proliferation and apoptosis.

Research Findings

A summary of relevant studies on the biological activity of this compound is presented below:

StudyActivity AssessedFindings
Study 1AnticancerInhibition of tumor growth by 62% in vivo at 1 mg/kg .
Study 2AntioxidantEffective scavenging of free radicals; reduced lipid peroxidation .
Study 3Enzyme InhibitionSignificant inhibition of tyrosinase activity (IC50 values reported) .

Case Studies

  • In Vivo Tumor Model : In a study involving xenograft models, the compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor volume and improved survival rates compared to control groups .
  • Cell Viability Assays : Various cancer cell lines (e.g., MDA-MB-231, A549) were treated with the compound, revealing IC50 values in low micromolar ranges, indicating potent cytotoxicity against these cells while maintaining low toxicity towards normal cells .
  • Mechanistic Studies : Immunohistochemical analyses confirmed that treatment with the compound led to increased apoptosis markers in tumor tissues, suggesting that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells .

Q & A

Q. Key Considerations :

  • Reaction yields (60–75%) depend on substituent steric effects and solvent polarity.
  • Optimizing pH and temperature minimizes byproducts like over-alkylated derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A combination of techniques ensures structural confirmation and purity assessment:

  • ¹H/¹³C NMR : Key signals include:
    • Methoxy group: δ ~3.8 ppm (s, 3H).
    • Chromen-2-one carbonyl: δ ~160–165 ppm in ¹³C NMR.
    • Aromatic protons: δ 6.8–7.5 ppm (split patterns confirm substitution) .
  • FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether), and ~1640 cm⁻¹ (N=C stretch) .
  • UV-Vis : Absorbance at ~340–350 nm (π→π* transitions in the chromenone system) .

Validation : Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereochemistry .

Basic: How do substituents influence the compound’s physicochemical stability?

Answer:

  • Methoxy Group : Enhances solubility in polar solvents (e.g., DMSO, methanol) and stabilizes the chromenone core against oxidative degradation .
  • (2-Methylphenyl)amino-methyl Group : Introduces susceptibility to hydrolysis under strongly acidic/basic conditions (pH < 2 or > 10). Storage in anhydrous environments at 4°C is recommended .

Q. Experimental Validation :

  • Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar chromen-2-one derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but reduce solubility, affecting bioavailability .
  • Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values .

Q. Methodological Recommendations :

  • Standardize assays using the CLSI M07-A10 protocol for antimicrobial testing.
  • Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, DNA gyrase) .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?

Answer:
SAR-driven modifications focus on:

  • Methoxy Position : Moving the methoxy group from C7 to C6 (as in 6-methoxy analogs) increases π-stacking interactions with DNA, enhancing anticancer activity .
  • Amino-Methyl Linker : Replacing 2-methylphenyl with 4-fluorophenyl improves selectivity for kinase inhibition (e.g., EGFR-TK) .

Q. Case Study :

  • Compound MC8 (7-methoxy-4-((E)-3-(m-tolylimino)methyl-pent-2-en-1-yl)-chromen-2-one) showed 71% yield and λmax 347 nm, with FTIR confirming N=C and C=O stretches .

Advanced: What computational tools are effective for modeling interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, identifying key residues (e.g., His90 in COX-2) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the chromenone C4 position is electrophilic, favoring nucleophilic attacks .

Q. Validation :

  • Correlate computed binding energies (ΔG) with experimental IC₅₀ values using Spearman’s rank correlation (ρ > 0.8 indicates reliability) .

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